molecular formula C6H9N3 B121225 2-(Aminomethyl)pyridin-3-amine CAS No. 144288-50-6

2-(Aminomethyl)pyridin-3-amine

Cat. No. B121225
CAS RN: 144288-50-6
M. Wt: 123.16 g/mol
InChI Key: JNMQCKCNKPZZLC-UHFFFAOYSA-N
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Description

2-(Aminomethyl)pyridin-3-amine, also known as 2-Picolylamine, is a chemical compound with the empirical formula C6H8N2 .


Synthesis Analysis

The synthesis of 2-(Aminomethyl)pyridin-3-amine involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . It can also be produced by the reaction of sodium amide with pyridine, a process known as the Chichibabin reaction .


Molecular Structure Analysis

The molecular structure of 2-(Aminomethyl)pyridin-3-amine consists of a pyridine ring with an aminomethyl group attached to the second carbon atom and an amine group attached to the third carbon atom .


Chemical Reactions Analysis

2-(Aminomethyl)pyridin-3-amine can form copper (II) complexes containing various anions . It can also react efficiently with various functional group-containing arylboronic acids .


Physical And Chemical Properties Analysis

2-(Aminomethyl)pyridin-3-amine is a liquid at room temperature with a refractive index of 1.544 . It has a boiling point of 82-85 °C/12 mmHg and a density of 1.049 g/mL at 25 °C .

Scientific Research Applications

Medicine: Anticancer Agents

2-(Aminomethyl)pyridin-3-amine has been explored for its potential in creating anticancer agents. Pyridine scaffolds, like this compound, are integral in synthesizing new agents targeting tubulin-microtubule systems, which are crucial in cancer cell division . The compound’s derivatives have shown cytotoxic properties against tumor cells, making it a valuable asset in oncological research.

Agriculture: Pesticide Synthesis

In agriculture, 2-(Aminomethyl)pyridin-3-amine serves as a precursor for synthesizing compounds with pesticidal properties. Its derivatives can be designed to target specific pests or diseases affecting crops, contributing to the development of more effective and targeted agricultural chemicals .

Materials Science: Ionic Liquids and Complexes

The compound is used in materials science as a precursor for synthesizing various ionic liquids and as a chelating ligand in the formation of metal complexes . These applications are crucial in developing new materials with specific electrical, magnetic, or catalytic properties.

Environmental Science: Adsorption and Remediation

In environmental science, derivatives of 2-(Aminomethyl)pyridin-3-amine are utilized in adsorption processes to remove heavy metals and other contaminants from water sources . This application is vital for water treatment and environmental remediation efforts.

Biochemistry: Enzyme Inhibition

Biochemically, the compound is involved in the synthesis of enzyme inhibitors. These inhibitors can regulate biological pathways and are used in studying disease mechanisms or as potential therapeutic agents .

Pharmacology: Drug Development

Pharmacologically, 2-(Aminomethyl)pyridin-3-amine is a key intermediate in drug development. Its structure is found in various pharmaceuticals, and its derivatives are used to create pharmacophores against diverse biological targets .

Chemical Synthesis: Heterocyclic Compound Formation

In chemical synthesis, this compound is employed in multicomponent reactions to create heterocyclic compounds, which are foundations for many drugs and industrial chemicals .

Analytical Chemistry: Chromatography and Spectroscopy

Lastly, in analytical chemistry, 2-(Aminomethyl)pyridin-3-amine derivatives are used in chromatography and spectroscopy as standards or reagents to analyze and quantify chemical substances .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage .

Future Directions

2-(Aminomethyl)pyridin-3-amine has potential applications in the synthesis of various ionic liquids and metal complexes . It also shows promise in the development of new efficient antitrypanosomal compounds with fewer side effects .

properties

IUPAC Name

2-(aminomethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-4-6-5(8)2-1-3-9-6/h1-3H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMQCKCNKPZZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579902
Record name 2-(Aminomethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)pyridin-3-amine

CAS RN

144288-50-6
Record name 2-(Aminomethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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